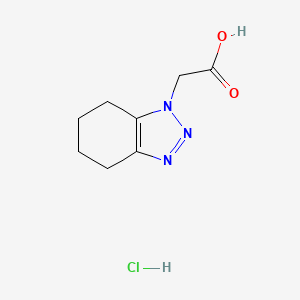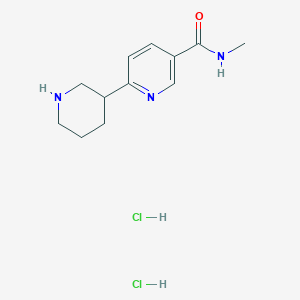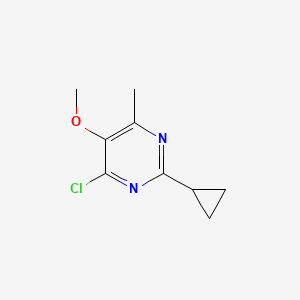![molecular formula C7H16Cl2N2 B1435090 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 30800-10-3](/img/structure/B1435090.png)
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Descripción general
Descripción
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol. It is a bicyclic compound containing nitrogen atoms in its structure, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of appropriate diamines with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride has various scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Biology: The compound can be used in biological studies to investigate its interactions with biological macromolecules and its potential biological activities.
Medicine: It may be explored for its therapeutic potential in drug development and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is structurally similar to other bicyclic compounds containing nitrogen atoms, such as 3,7-diazabicyclo[3.3.1]nonane dihydrochloride and 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
Comparación Con Compuestos Similares
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride
9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
Propiedades
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHJTJFJWDUCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)









![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)
